molecular formula C14H8F3NO B6376792 2-Cyano-5-(3-trifluoromethylphenyl)phenol, 95% CAS No. 1261496-97-2

2-Cyano-5-(3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6376792
CAS RN: 1261496-97-2
M. Wt: 263.21 g/mol
InChI Key: PDGIESLWMKKUNA-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-trifluoromethylphenyl)phenol, 95% (2-C5-(3-TFMP)P) is an organic compound with a wide range of applications in scientific research, especially in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. It is a colorless, crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 2-C5-(3-TFMP)P has a wide range of applications due to its unique structure and properties. It is used in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent in analytical chemistry.

Scientific Research Applications

2-C5-(3-TFMP)P has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of drugs, as a reagent in organic synthesis, and as a reagent in analytical chemistry. In medicinal chemistry, it is used in the synthesis of a variety of drugs, such as anti-inflammatory agents, anti-cancer agents, and anticonvulsants. In organic synthesis, it is used as a reagent for the synthesis of a variety of organic compounds. In analytical chemistry, it is used as a reagent for the determination of the structure and properties of organic compounds.

Mechanism of Action

The mechanism of action of 2-C5-(3-TFMP)P is not fully understood. However, it is thought to act as an electron-donating group, which can donate electrons to a variety of organic compounds. This electron donation can lead to an increase in the reactivity of the organic compound, which can be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-C5-(3-TFMP)P are not fully understood. However, it is thought to have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the activity of certain enzymes, and the inhibition of the activity of certain proteins. In addition, it has been reported to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-C5-(3-TFMP)P has a number of advantages and limitations for lab experiments. It is a relatively stable compound and is soluble in most organic solvents, making it easy to use in a variety of synthetic reactions. However, it is also toxic and should be handled with care. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 2-C5-(3-TFMP)P are numerous. It could be used as a catalyst in the synthesis of a variety of drugs, as a reagent in organic synthesis, and as a reagent in analytical chemistry. In addition, it could be used in the synthesis of polymers, as a reagent in the synthesis of organic compounds, and as a reagent in the determination of the structure and properties of organic compounds. Finally, it could be used in the synthesis of materials for use in the medical and pharmaceutical industries.

Synthesis Methods

2-C5-(3-TFMP)P can be synthesized by a variety of methods. One method involves the reaction of 2-cyano-5-trifluoromethylphenol with sodium hydroxide in ethanol. This reaction produces a yellow-colored product, which is then recrystallized from a mixture of ethanol and water to obtain a white crystalline solid. Another method involves the reaction of 2-cyano-5-trifluoromethylphenol with acetic anhydride in the presence of a base, such as pyridine. This reaction produces a yellow-colored product, which is then recrystallized from a mixture of ethanol and water to obtain a white crystalline solid.

properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGIESLWMKKUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684894
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261496-97-2
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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